molecular formula C10H9ClO2 B13969945 2-Phenoxycyclopropane-1-carbonyl chloride CAS No. 90797-97-0

2-Phenoxycyclopropane-1-carbonyl chloride

Cat. No.: B13969945
CAS No.: 90797-97-0
M. Wt: 196.63 g/mol
InChI Key: QULPVACMFCIEGY-UHFFFAOYSA-N
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Description

2-Phenoxycyclopropane-1-carbonyl chloride: is an organic compound that features a cyclopropane ring substituted with a phenoxy group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenoxycyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2-Phenoxycyclopropane-1-carboxylic acid+Thionyl chloride2-Phenoxycyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Phenoxycyclopropane-1-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Phenoxycyclopropane-1-carboxylic acid+Thionyl chloride→2-Phenoxycyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The carbonyl chloride group in 2-Phenoxycyclopropane-1-carbonyl chloride is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 2-phenoxycyclopropane-1-carboxylic acid and hydrogen chloride.

    Reduction: The compound can be reduced to 2-phenoxycyclopropane-1-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Phenoxycyclopropane-1-carboxylic acid.

    Reduction: 2-Phenoxycyclopropane-1-methanol.

Scientific Research Applications

Chemistry: 2-Phenoxycyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of cyclopropane-containing compounds, which are valuable in medicinal chemistry.

Biology: The compound can be used to modify biomolecules through acylation reactions, potentially altering their biological activity and stability.

Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The primary mechanism of action for 2-Phenoxycyclopropane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenoxy group can also participate in electronic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

    Cyclopropane-1-carbonyl chloride: Lacks the phenoxy group, making it less versatile in terms of electronic interactions.

    2-Phenoxypropanoic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity.

    Phenylcyclopropane: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.

Uniqueness: 2-Phenoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the phenoxy group and the carbonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

90797-97-0

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-phenoxycyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H9ClO2/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

QULPVACMFCIEGY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1OC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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